molecular formula C12H14O4 B1358560 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid CAS No. 851048-51-6

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Cat. No.: B1358560
CAS No.: 851048-51-6
M. Wt: 222.24 g/mol
InChI Key: MPNYLYRGNCZFFH-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a tetrahydropyran ring through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a suitable solvent like diethyl ether under an inert atmosphere, usually argon, and at low temperatures (0°C) to control the reaction rate. The mixture is then stirred at ambient temperature for an extended period (e.g., 20 hours) to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques such as vacuum filtration and recrystallization to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the tetrahydropyran ring attachment influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(oxan-4-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNYLYRGNCZFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640234
Record name 4-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851048-51-6
Record name 4-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-4-yloxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of ethyl 4-(tetrahydro-2H-pyran-4-yloxy)benzoate (D5) (0.73 g) in EtOH (10 ml) was treated with 1M NaOH (5.84 ml) and the mixture stirred at 60° C. for 5 h. The solution was cooled to rt and the EtOH was evaporated. The aqueous was washed with DCM (2×10 ml) and acidified. The solid was filtered off, washed with water and dried to give the title compound (D6) (0.55 g). MS electrospray (−ion) 221 (M-H). 1H NMR δ (DMSO-d6): 7.87 (2H, d, J=8.5 Hz), 7.05 (2H, d, J=8.5 Hz), 4.69 (1H, m), 3.85 (2H, m), 3.50 (2H, m), 1.98 (2H, m), 1.59 (2H, m).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
5.84 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate (400 mg, 1.6 mmol) in MeOH (10 ml) was added a solution of NaOH (128 mg, 3.2 mmol) in H2O (4 mL) at 22° C. The mixture was stirred at 50° C. for 4 h. The mixture was concentrated and the residue was treated with water and extracted with EA. The water layer was treated with 2N HCl to pH=3. The water layer was then extracted with EA. The organic layer was washed with brine, dried over Na2SO4 and concentrated to give the title product which was used in next step without further purification (350 mg, Yield 98.6%). 1H NMR (CDCl3, 400 MHz): δ 8.08 (d, J=8.9 Hz, 2H), 6.98 (d, J=8.9 Hz, 2H), 4.64 (tt, J=7.7, 3.8 Hz, 1H), 3.95-4.09 (m, 2H), 3.64 (ddd, J=11.6, 8.2, 3.3 Hz, 2H), 2.01-2.13 (m, 2H), 1.78-1.93 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
128 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
98.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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